(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Overview
Description
(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, undergoes bromination at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine, under suitable conditions to introduce the amine group at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability and efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, thiol, or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
- (4R)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine
- (4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
- (4R)-7-iodo-3,4-dihydro-2H-1-benzopyran-4-amine
Comparison:
- Uniqueness: The presence of a bromine atom at the 7th position distinguishes (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine from its halogenated analogs. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity.
- Chemical Properties: Bromine’s electronegativity and atomic radius affect the compound’s reactivity in substitution and other chemical reactions.
- Biological Activity: The specific halogen atom can impact the compound’s interaction with biological targets, potentially leading to differences in efficacy and potency.
Properties
IUPAC Name |
(4R)-7-bromo-3,4-dihydro-2H-chromen-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJNBPPWJRERLH-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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